Cas no 1339607-94-1 (1-(Cyclopropylmethoxy)-3-fluorobenzene)

1-(Cyclopropylmethoxy)-3-fluorobenzene structure
1339607-94-1 structure
商品名:1-(Cyclopropylmethoxy)-3-fluorobenzene
CAS番号:1339607-94-1
MF:C10H11FO
メガワット:166.192146539688
CID:6792947
PubChem ID:64763634

1-(Cyclopropylmethoxy)-3-fluorobenzene 化学的及び物理的性質

名前と識別子

    • AKOS014091676
    • 1339607-94-1
    • 1-(cyclopropylmethoxy)-3-fluorobenzene
    • MFCD20411764
    • 1-(Cyclopropylmethoxy)-3-fluorobenzene
    • インチ: 1S/C10H11FO/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2
    • InChIKey: UQVIUYRFPXVKFF-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1)OCC1CC1

計算された属性

  • せいみつぶんしりょう: 166.079393132g/mol
  • どういたいしつりょう: 166.079393132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 9.2Ų

1-(Cyclopropylmethoxy)-3-fluorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB611946-5g
1-(Cyclopropylmethoxy)-3-fluorobenzene; .
1339607-94-1
5g
€2218.40 2024-07-19
abcr
AB611946-250mg
1-(Cyclopropylmethoxy)-3-fluorobenzene; .
1339607-94-1
250mg
€355.80 2024-07-19
abcr
AB611946-1g
1-(Cyclopropylmethoxy)-3-fluorobenzene; .
1339607-94-1
1g
€659.60 2024-07-19

1-(Cyclopropylmethoxy)-3-fluorobenzene 関連文献

1-(Cyclopropylmethoxy)-3-fluorobenzeneに関する追加情報

Comprehensive Analysis of 1-(Cyclopropylmethoxy)-3-fluorobenzene (CAS No. 1339607-94-1): Properties, Applications, and Industry Trends

1-(Cyclopropylmethoxy)-3-fluorobenzene (CAS No. 1339607-94-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This fluorinated aromatic ether, characterized by its cyclopropylmethoxy and fluoro substituents, exhibits unique physicochemical properties that make it valuable for intermediate synthesis. With molecular formula C10H11FO, this compound's structural features align with current trends in bioisosteric replacement strategies and metabolic stability enhancement in drug design.

The compound's lipophilicity profile (predicted LogP ~2.8) and moderate polarity make it particularly interesting for researchers exploring blood-brain barrier penetration in CNS-targeted therapeutics. Recent patent analyses reveal growing utilization of 1-(Cyclopropylmethoxy)-3-fluorobenzene derivatives in kinase inhibitor development, especially for oncology applications. Its fluorobenzene core provides excellent π-stacking capabilities while the cyclopropyl group offers steric constraints beneficial for receptor selectivity.

From a synthetic chemistry perspective, 1339607-94-1 serves as a versatile building block for cross-coupling reactions, particularly Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. The electron-withdrawing fluoro substituent at the meta-position activates the ring for nucleophilic aromatic substitution, while the ether linkage provides stability against metabolic degradation. These attributes answer frequent search queries about "stable fluorinated intermediates" and "metabolically robust aromatic scaffolds."

Environmental and regulatory considerations position 1-(Cyclopropylmethoxy)-3-fluorobenzene favorably compared to heavier halogenated analogs. The compound's relatively low bioaccumulation potential and absence of persistent toxic metabolites align with green chemistry principles increasingly demanded in pharmaceutical manufacturing. Analytical methods for this compound typically employ HPLC-UVmax ~265 nm) or GC-MS (characteristic m/z 166 [M]+), addressing common analytical chemistry questions.

Market intelligence indicates rising demand for fluorinated fine chemicals like 1339607-94-1, driven by the expanding fluorine-containing drug market (projected to exceed $26B by 2025). The compound's applications extend beyond pharmaceuticals into advanced material science, where its aromatic-cyclopropyl hybrid structure contributes to liquid crystal formulations and polymer modifiers. This versatility responds to growing searches for "multipurpose fluorinated building blocks."

Storage and handling recommendations for 1-(Cyclopropylmethoxy)-3-fluorobenzene emphasize protection from moisture and oxidation, typically under inert atmosphere at 2-8°C. The compound demonstrates good stability in amber glass containers, a practical consideration frequently queried by industrial users. Recent process chemistry innovations have improved synthetic routes to 1339607-94-1, achieving >85% yields via optimized Williamson ether synthesis protocols.

Emerging research explores the compound's potential in catalysis as a ligand precursor, particularly for transition metal complexes. The fluorine-cyclopropyl synergy creates electronic and steric properties valuable in asymmetric synthesis. These developments connect with trending searches about "next-generation catalyst design" and "sterically tuned ligands." Additionally, computational studies predict favorable ADME properties for derivatives, explaining its popularity in medicinal chemistry.

Quality control specifications for commercial 1-(Cyclopropylmethoxy)-3-fluorobenzene typically require ≥98% purity (HPLC), with strict limits on residual solvents and heavy metals. The compound's characteristic NMR signals (δ 6.7-7.2 ppm for aromatic protons, δ 3.8 ppm for O-CH2) provide reliable identification markers, addressing common analytical challenges noted in research forums. These rigorous standards support its use in GMP-compliant applications.

The future outlook for 1339607-94-1 appears promising as fluorine chemistry continues revolutionizing multiple industries. With increasing interest in late-stage fluorination techniques and cyclopropyl-containing pharmacophores, this compound's dual functionality positions it as a strategic material. Ongoing research into its structure-activity relationships will likely uncover additional applications, particularly in the development of targeted therapeutics and specialty materials with enhanced performance characteristics.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1339607-94-1)
A1212387
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):211/391/1315